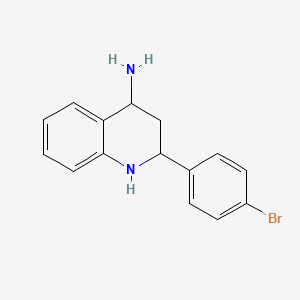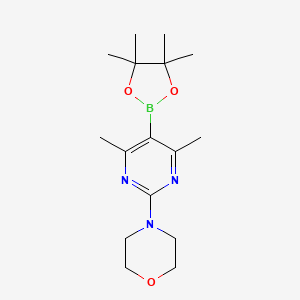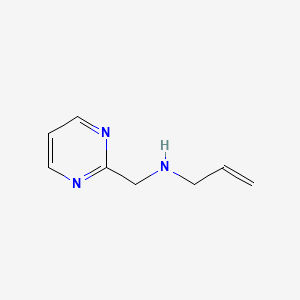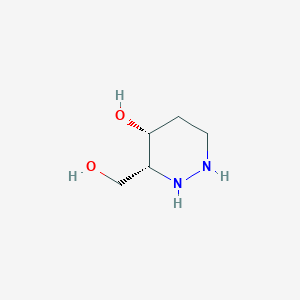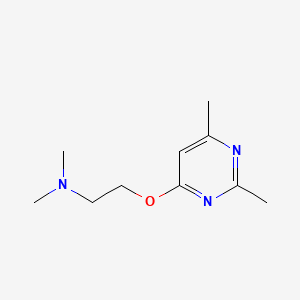![molecular formula C6H3Br2N3 B13100913 3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13100913.png)
3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine atoms at positions 3 and 7 of the triazolo[4,3-a]pyridine ring system imparts unique chemical properties to this compound, making it a valuable target for synthetic and pharmacological research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes in the presence of a suitable catalyst. This reaction proceeds through a series of steps including nucleophilic addition, cyclization, and bromination to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis techniques. These methods offer advantages such as shorter reaction times, higher yields, and reduced environmental impact. The use of eco-friendly solvents and catalyst-free conditions further enhances the sustainability of the production process .
化学反应分析
Types of Reactions: 3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: It can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
科学研究应用
3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a valuable tool in biochemical studies.
Medicine: It is being investigated for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
作用机制
The mechanism of action of 3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation .
相似化合物的比较
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyridine core but differ in the position of the nitrogen atoms and substituents.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring fused to the triazole ring, offering different chemical properties and biological activities.
Uniqueness: 3,7-Dibromo-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of bromine atoms at specific positions, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and pharmacological applications .
属性
分子式 |
C6H3Br2N3 |
|---|---|
分子量 |
276.92 g/mol |
IUPAC 名称 |
3,7-dibromo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3Br2N3/c7-4-1-2-11-5(3-4)9-10-6(11)8/h1-3H |
InChI 键 |
MJERTDCTFAJUGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=NN=C2Br)C=C1Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


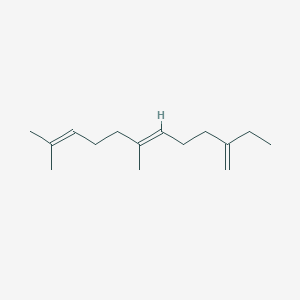
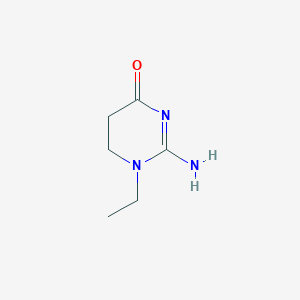
![(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol](/img/structure/B13100841.png)
![Imidazo[5,1-C][1,2,4]triazine](/img/structure/B13100844.png)
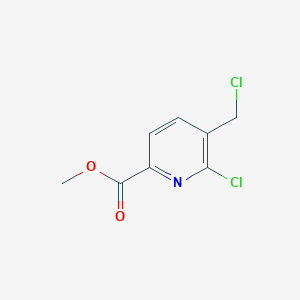

![Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)
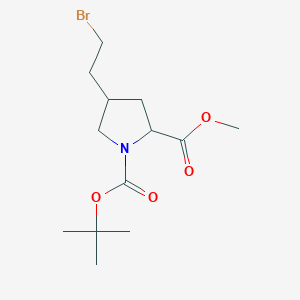
![Furo[2,3-d]pyridazine-2-carbaldehyde](/img/structure/B13100889.png)
